molecular formula C20H25N3O5S2 B1663023 S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl) ethanethioate CAS No. 940943-37-3

S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl) ethanethioate

Cat. No.: B1663023
CAS No.: 940943-37-3
M. Wt: 451.6 g/mol
InChI Key: KXWBUKMWZKTHCV-UHFFFAOYSA-N
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Description

KD 5170 is a novel compound known for its potent inhibition of histone deacetylases. Histone deacetylases are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. KD 5170 has shown broad-spectrum antitumor activity both in vitro and in vivo, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

KD 5170 is synthesized through a series of chemical reactions starting from readily available starting materials. The synthesis involves the formation of a mercaptoketone moiety, which is crucial for its histone deacetylase inhibitory activity. The synthetic route includes steps such as nucleophilic substitution, oxidation, and condensation reactions. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of KD 5170 follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental sustainability. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce KD 5170 in bulk quantities while maintaining high quality and consistency .

Chemical Reactions Analysis

Types of Reactions

KD 5170 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxide, sulfone, and thiol derivatives, which can be further modified to enhance the biological activity and selectivity of KD 5170 .

Scientific Research Applications

KD 5170 has a wide range of scientific research applications, including:

Mechanism of Action

KD 5170 exerts its effects by inhibiting histone deacetylases, leading to the accumulation of acetylated histones. This results in an open chromatin structure and increased transcriptional activity of tumor suppressor genes. The compound targets both class I and class II histone deacetylases, coordinating the catalytic zinc ion in the active site of the enzyme. This inhibition disrupts the deacetylation process, leading to cell cycle arrest, apoptosis, and reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of KD 5170

KD 5170 is unique due to its mercaptoketone-based structure, which provides distinct pharmacological properties compared to other histone deacetylase inhibitors. Its broad-spectrum activity against various histone deacetylase isoforms and its ability to induce oxidative stress and DNA damage in cancer cells make it a promising candidate for further development as an anticancer agent .

Properties

IUPAC Name

S-[2-[6-[[4-[3-(dimethylamino)propoxy]phenyl]sulfonylamino]pyridin-3-yl]-2-oxoethyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S2/c1-15(24)29-14-19(25)16-5-10-20(21-13-16)22-30(26,27)18-8-6-17(7-9-18)28-12-4-11-23(2)3/h5-10,13H,4,11-12,14H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWBUKMWZKTHCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)C1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940943-37-3
Record name KD-5170
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940943373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KD-5170
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26UQK478QL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl) ethanethioate
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S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl) ethanethioate
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S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl) ethanethioate
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S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl) ethanethioate
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Reactant of Route 5
S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl) ethanethioate
Reactant of Route 6
Reactant of Route 6
S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl) ethanethioate

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